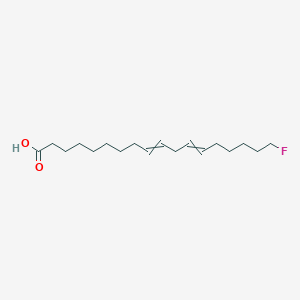
18-Fluorooctadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Fluorooctadeca-9,12-dienoic acid is a fluorinated fatty acid with the molecular formula C18H31FO2 and a molecular mass of 298.44 g/mol . It is structurally characterized by the presence of a fluorine atom at the 18th carbon position and two cis double bonds at the 9th and 12th positions . This compound is a derivative of linoleic acid, a common polyunsaturated fatty acid found in many plant oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Fluorooctadeca-9,12-dienoic acid typically involves the fluorination of linoleic acid. One common method is the direct fluorination of linoleic acid using elemental fluorine or fluorinating agents such as Selectfluor . The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to prevent over-fluorination and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and product purity . The use of biocatalysts for selective fluorination is also being explored as a greener alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions
18-Fluorooctadeca-9,12-dienoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding saturated fluorinated fatty acid.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated fluorinated fatty acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
18-Fluorooctadeca-9,12-dienoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 18-Fluorooctadeca-9,12-dienoic acid involves its interaction with cellular membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems . The double bonds may also play a role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: The non-fluorinated parent compound with similar double bond positions.
18-Fluorooctadecanoic Acid: A saturated fluorinated fatty acid with no double bonds.
9,12-Octadecadienoic Acid: Another isomer with different double bond configurations.
Uniqueness
18-Fluorooctadeca-9,12-dienoic acid is unique due to the presence of both fluorine and double bonds, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, while the double bonds provide sites for further chemical modification .
Properties
CAS No. |
188893-23-4 |
|---|---|
Molecular Formula |
C18H31FO2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
18-fluorooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H31FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,5,7H,3-4,6,8-17H2,(H,20,21) |
InChI Key |
XVXSJURWEJNUMY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC=CCC=CCCCCCF)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















